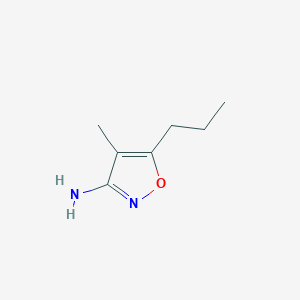

4-Methyl-5-propylisoxazol-3-amine

Description

4-Methyl-5-propylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Properties

IUPAC Name |

4-methyl-5-propyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)9-10-6/h3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIQHRSAYFHDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NO1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-5-propylisoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

In industrial production, the synthesis may involve the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for producing 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

4-Methyl-5-propylisoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common reagents for these reactions include hydroxylamine, nitrile oxides, and various alkynes. The major products formed from these reactions are typically substituted isoxazoles with varying functional groups .

Scientific Research Applications

4-Methyl-5-propylisoxazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

4-Methyl-5-propylisoxazol-3-amine can be compared with other isoxazole derivatives, such as:

- 4-Methyl-5-ethylisoxazol-3-amine

- 4-Methyl-5-butylisoxazol-3-amine

- 4-Methyl-5-phenylisoxazol-3-amine

These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The unique properties of this compound, such as its specific biological activities and synthetic accessibility, make it a valuable compound for research and industrial applications .

Biological Activity

4-Methyl-5-propylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom. Isoxazoles, including this compound, are known for their diverse biological activities and applications in medicinal chemistry and industrial processes. The specific biological targets and mechanisms of action for this compound remain largely unexplored, but it is believed to interact with various biological systems similar to other isoxazole derivatives.

Target of Action

The primary targets for this compound are currently unknown. However, isoxazole derivatives generally exhibit a broad range of interactions with biological molecules due to their structural diversity. This compound may engage with proteins, enzymes, or receptors in ways that influence cellular functions and biochemical pathways.

Mode of Action

As an isoxazole derivative, this compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking. These interactions can modulate the activity of enzymes or alter signaling pathways within cells.

Biochemical Pathways

Isoxazole derivatives are known to influence various biochemical pathways. While specific pathways affected by this compound have not been extensively documented, it is hypothesized that it may impact pathways involved in inflammation, cancer progression, and antimicrobial activity.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. These activities are common among isoxazole derivatives and suggest that this compound could be a candidate for further investigation in therapeutic applications.

Comparative Analysis

To contextualize the activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Variation | Notable Activities |

|---|---|---|

| This compound | Propyl group at position 5 | Antimicrobial potential |

| 4-Methyl-5-ethylisoxazol-3-amine | Ethyl group at position 5 | Antiviral properties |

| 4-Methyl-5-butylisoxazol-3-amine | Butyl group at position 5 | Anticancer effects |

These comparisons highlight how variations in substituents can influence the biological activity of isoxazole derivatives.

Case Studies

While specific case studies on this compound are scarce, related research on other isoxazole compounds provides insights into potential applications:

- Isoxazole Derivatives Against Cancer : A study demonstrated that certain isoxazole derivatives inhibited tumor growth in animal models through apoptosis induction in cancer cells.

- Antimicrobial Efficacy : Research has shown that some isoxazoles effectively inhibited bacterial growth in vitro, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.